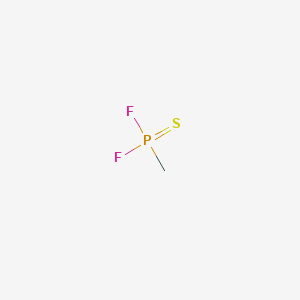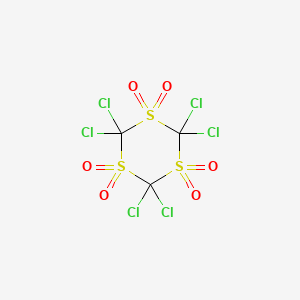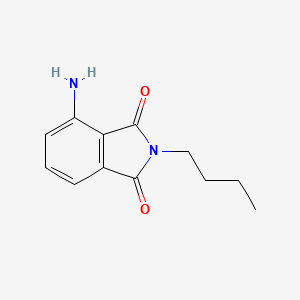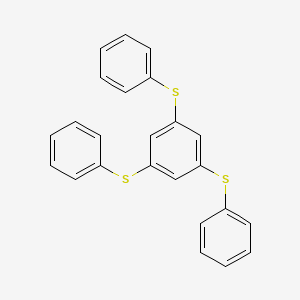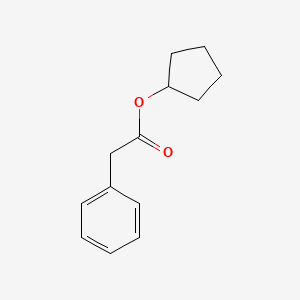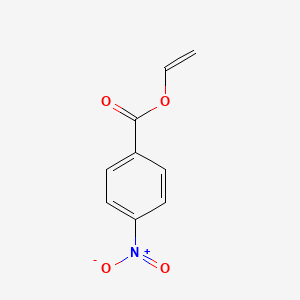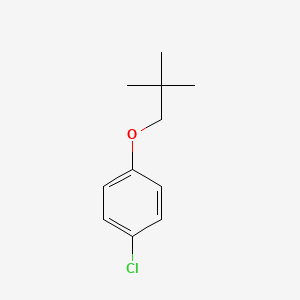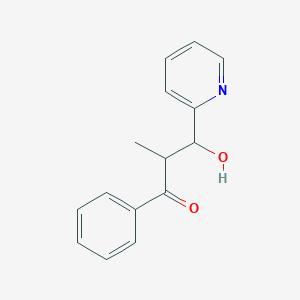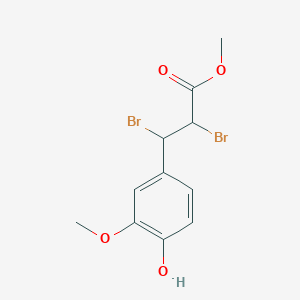
Methyl 2,3-dibromo-3-(4-hydroxy-3-methoxyphenyl)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2,3-dibromo-3-(4-hydroxy-3-methoxyphenyl)propanoate is a chemical compound known for its unique structure and properties It is characterized by the presence of two bromine atoms, a hydroxy group, and a methoxy group attached to a phenyl ring, along with a propanoate ester group
Métodos De Preparación
The synthesis of Methyl 2,3-dibromo-3-(4-hydroxy-3-methoxyphenyl)propanoate typically involves the bromination of Methyl 3-(4-hydroxy-3-methoxyphenyl)propanoate. The reaction conditions often include the use of bromine or a brominating agent in the presence of a suitable solvent. The reaction is carried out under controlled temperature and pH conditions to ensure the selective bromination at the desired positions on the phenyl ring.
Industrial production methods may involve large-scale bromination processes with optimized reaction parameters to achieve high yields and purity of the final product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Methyl 2,3-dibromo-3-(4-hydroxy-3-methoxyphenyl)propanoate undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The bromine atoms can be reduced to form the corresponding debrominated compounds.
Substitution: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Methyl 2,3-dibromo-3-(4-hydroxy-3-methoxyphenyl)propanoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It can be used in studies related to enzyme inhibition and protein interactions due to its unique functional groups.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which Methyl 2,3-dibromo-3-(4-hydroxy-3-methoxyphenyl)propanoate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bromine atoms and functional groups on the phenyl ring can participate in various chemical interactions, including hydrogen bonding, van der Waals forces, and covalent bonding. These interactions can modulate the activity of biological molecules and pathways, leading to specific biological effects.
Comparación Con Compuestos Similares
Methyl 2,3-dibromo-3-(4-hydroxy-3-methoxyphenyl)propanoate can be compared with similar compounds such as:
Methyl 3-(4-hydroxy-3-methoxyphenyl)propanoate: Lacks the bromine atoms, making it less reactive in certain chemical reactions.
Methyl 3-(3-hydroxy-4-methoxyphenyl)propanoate: Has a different substitution pattern on the phenyl ring, leading to different reactivity and properties.
Methyl 3-(4-hydroxy-3-methoxyphenyl)propionate: Similar structure but different ester group, affecting its chemical behavior.
Propiedades
Número CAS |
5396-66-7 |
|---|---|
Fórmula molecular |
C11H12Br2O4 |
Peso molecular |
368.02 g/mol |
Nombre IUPAC |
methyl 2,3-dibromo-3-(4-hydroxy-3-methoxyphenyl)propanoate |
InChI |
InChI=1S/C11H12Br2O4/c1-16-8-5-6(3-4-7(8)14)9(12)10(13)11(15)17-2/h3-5,9-10,14H,1-2H3 |
Clave InChI |
XORGKABKTNFJJJ-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=CC(=C1)C(C(C(=O)OC)Br)Br)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


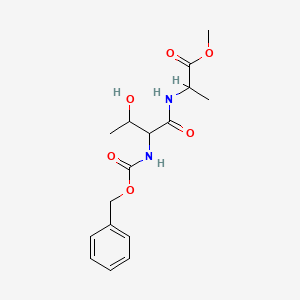

![3-thia-10-azatricyclo[6.4.0.02,6]dodeca-1(8),2(6),4,9,11-pentaene](/img/structure/B14743888.png)
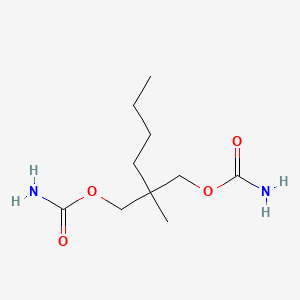
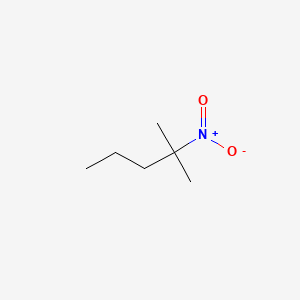
![8-Fluoronaphtho[1,2-c]furan-1,3-dione](/img/structure/B14743911.png)
